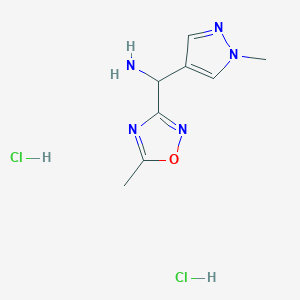
(5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a compound with the CAS Number: 1184986-84-2. It has a molecular weight of 149.58 and its IUPAC name is (5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds like 1,2,4-oxadiazoles has gained momentum due to their versatility in drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse. Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, such as the compound , exhibit a broad spectrum of biological activities beneficial for agriculture. They have been synthesized and evaluated for their effectiveness against plant diseases that threaten food security .
Nematocidal Activity: These compounds have shown moderate activity against Meloidogyne incognita , a nematode that can cause significant damage to crops .
Anti-fungal Activity: The derivatives also possess anti-fungal properties, particularly against Rhizoctonia solani , a fungus that causes rice sheath wilt and poses a substantial threat to global agriculture .
Antibacterial Effects: Notably, certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes rice bacterial leaf blight, and Xanthomonas oryzae pv. oryzicola (Xoc) , responsible for rice bacterial leaf streaks. These diseases can lead to significant crop loss and economic damage .
Drug Discovery
The 1,2,4-oxadiazole ring is a valuable framework in drug development due to its unique bioisosteric properties and wide range of biological activities .
Enzyme Inhibition: The compound’s structure makes it suitable for designing enzyme inhibitors, which are potential drugs for various diseases .
Medicinal Applications: The derivatives of 1,2,4-oxadiazole have been used in the synthesis of compounds with significant medicinal applications, including antifungal, antibacterial, and potentially antiviral drugs .
Antifungal Agents
Separate studies have evaluated the antifungal activities of 1,2,4-oxadiazole derivatives against pathogens like Colletotrichum orbiculare and Botrytis cinerea , comparing them to commercial fungicides .
Antibacterial Agents
Preliminary screenings have shown that certain derivatives exhibit moderate antibacterial action against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Pesticide Development
The compound’s derivatives can be used as pharmacophores to design novel pesticides, offering an alternative to traditional chemical pesticides .
Synthetic Methods Advancement
The synthesis of 1,2,4-oxadiazole derivatives has been improved with modern techniques like Microwave-Induced Synthesis, which offers advantages such as shorter reaction times and higher yields .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the 1,2,4-oxadiazole class , which is known to exhibit various biological activities.
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets through a series of strong van-der-waals interactions . These interactions can lead to changes in the target’s function, but the exact changes would depend on the specific target.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit a broad range of chemical and biological properties , suggesting that they may affect multiple pathways.
Pharmacokinetics
The compound’s molecular weight (14958 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal and anti-fungal activity , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)-(1-methylpyrazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O.2ClH/c1-5-11-8(12-14-5)7(9)6-3-10-13(2)4-6;;/h3-4,7H,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVIYQLFLZFRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CN(N=C2)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2995847.png)
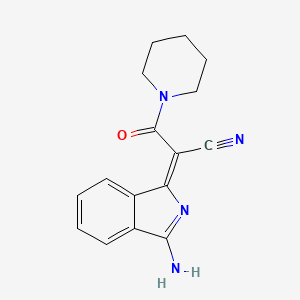
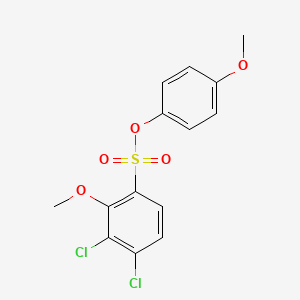
![1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2995854.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methylpyrimidine](/img/structure/B2995856.png)

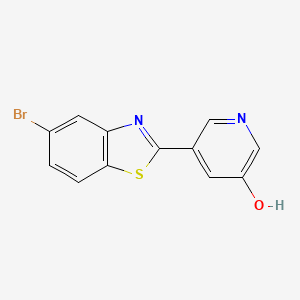
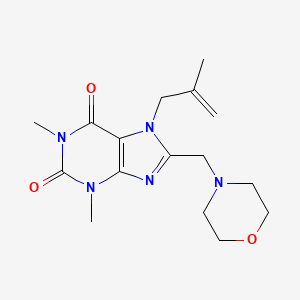
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2995863.png)
![3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2995864.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B2995865.png)
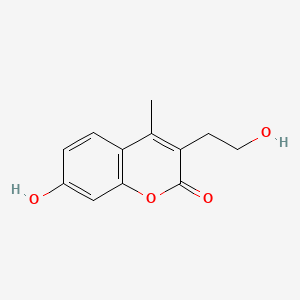
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2995867.png)
![3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2995868.png)